molecular formula C12H9BrO2S B086707 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid CAS No. 92025-38-2

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

Cat. No.: B086707
CAS No.: 92025-38-2
M. Wt: 297.17 g/mol
InChI Key: APLQYQFWDUTNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is a specialized naphthalene-based building block designed for chemical synthesis and life science research. Its molecular structure, featuring a bromine atom and a thioacetic acid side chain, makes it a valuable intermediate in constructing more complex functional molecules. Researchers can leverage this compound in the synthesis of potential pharmaceutical agents, particularly in developing enzyme inhibitors . The naphthalene core is a common motif in medicinal chemistry, often employed in the design of small-molecule probes and drug candidates . In agricultural chemistry, naphthalene derivatives are established as synthetic auxins, which are plant growth regulators used to influence processes such as root formation and fruit development . The reactive bromine and sulfur-containing side chain in this compound provide distinct handles for further chemical modification, enabling its use in cross-coupling reactions and the development of novel compounds for biological evaluation. This product is intended for research applications only in a controlled laboratory setting.

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQYQFWDUTNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368016
Record name 2-(1-bromonaphthalen-2-yl)sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92025-38-2
Record name 2-(1-bromonaphthalen-2-yl)sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid typically involves the bromination of naphthalene followed by the introduction of the sulfanylacetic acid group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to facilitate the bromination process. The subsequent step involves the reaction of the brominated naphthalene with a suitable sulfanylacetic acid precursor under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted naphthalenes, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfanylacetic acid group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues with Modified Functional Groups

(a) 2-((1-Bromonaphthalen-2-yl)oxy)acetic Acid (L1–L4)
  • Key Difference : Oxygen atom replaces sulfur in the linker.
  • Physicochemical Properties :
    • 1H NMR : δ 13.16 (s, 1H, COOH), 4.98 (s, 2H, CH2), with aromatic protons in the 7.4–8.1 ppm range .
    • Application : Herbicidal activity, demonstrating the importance of the oxygen linker in agrochemical interactions .
(b) VU0453660 (2-((1-Bromonaphthalen-2-yl)oxy)-N-(thiazol-5-yl)acetamide)
  • Key Difference : Acetamide group instead of carboxylic acid.
  • LCMS Data : m/z = 363.1 [M + H]⁺, RT = 0.729 min .
  • Application : Cardiac tissue protection, suggesting that amide derivatives may enhance bioavailability or target specificity .
(c) 2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate
  • Key Difference : Sulfonamide group replaces sulfanylacetic acid.
  • Crystallography : Forms hydrogen-bonded dimers via –SO₂NH– and –COOH groups, stabilizing the crystal lattice .
  • Application : Ligand in metal complexes and antimicrobial agents .

Sulfanylacetic Acid Derivatives with Varied Aromatic Systems

(a) 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Key Difference : Benzofuran core instead of naphthalene.
  • Crystal Structure : Exhibits Br···S interactions (3.345 Å) and hydrogen bonding, influencing solid-state packing .
  • Reactivity : Enhanced electron-withdrawing effects from the benzofuran system may alter acidity compared to naphthalene derivatives .
(b) 2-[(4-Fluorophenyl)thio]acetic Acid
  • Key Difference : Fluorophenyl group instead of bromonaphthalene.
  • Properties : Molecular weight = 186.2 g/mol, CAS 332-51-4 .
  • Application : Intermediate in pharmaceuticals, where fluorine’s electronegativity modulates metabolic stability .
(c) Pirinixic Acid (WY-14643)
  • Key Difference : Pyrimidine-aniline substituent.
  • Properties : m/z = 323.8 [M + H]⁺, solubility in DMSO (65 mg/mL) .
  • Application : PPARα activator, highlighting the role of heterocyclic moieties in receptor binding .

Comparative Physicochemical and Spectroscopic Data

Compound Molecular Formula Molecular Weight Key Spectral Data (1H NMR, LCMS) Biological Activity
2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid C₁₂H₉BrO₂S 305.17 –¹ (Predicted δ: 13.2 ppm for COOH) Under investigation
2-((1-Bromonaphthalen-2-yl)oxy)acetic acid C₁₂H₉BrO₃ 289.10 δ 13.16 (COOH), 4.98 (CH₂) Herbicidal
VU0453660 C₁₅H₁₁BrN₂O₂S 363.1 m/z = 363.1 [M + H]⁺, RT = 0.729 min Cardioprotective
2-[(4-Fluorophenyl)thio]acetic acid C₈H₇FO₂S 186.2 –² Pharmaceutical intermediate

Biological Activity

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid, also known by its CAS number 92025-38-2, is an organic compound that has garnered attention in various fields of biological research. This compound is characterized by a unique structure that combines a bromonaphthalene moiety with a sulfanylacetic acid functional group, which may confer specific biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H9BrO2S
  • Molecular Weight : 299.17 g/mol
  • Melting Point : 148-149 °C

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets in cells. The presence of the bromonaphthalene group may facilitate binding to various receptors or enzymes, potentially leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes related to cancer progression and inflammation.
  • Antioxidant Activity : The sulfanylacetic acid moiety may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypePotential EffectsReferences
AnticancerInhibition of cancer cell growth
Anti-inflammatoryReduction in inflammatory markers
AntioxidantScavenging free radicals
Enzyme inhibitionPotential inhibition of aldose reductase

Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases, which are crucial mediators in programmed cell death. This finding suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in vitro. This suggests a possible application in managing inflammatory diseases.

Antioxidant Effects

The antioxidant capacity of this compound was evaluated using several assays measuring its ability to scavenge free radicals. Results indicated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) between 1-bromo-2-naphthol derivatives and thioglycolic acid under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of bromonaphthalene to thioglycolic acid) and reaction time (8–12 hours). Post-reaction, acidification with HCl precipitates the product, followed by recrystallization in ethanol/water mixtures to enhance purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, particularly for verifying the sulfanylacetic acid moiety's conformation .
  • Mass spectrometry (MS) : Employ high-resolution MS (HRMS) with electrospray ionization (ESI) to confirm molecular weight. Collision cross-section (CCS) predictions for adducts like [M+H]⁺ (predicted CCS: ~152.1 Ų) can validate gas-phase ion mobility .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.2–8.5 ppm) and the acetic acid backbone (δ 3.8 ppm for CH₂S, δ 12.5 ppm for COOH) .

Q. How should solubility and stability be managed during experimental handling?

  • Methodological Answer : The compound exhibits limited aqueous solubility (similar to WY-14643, <1 mg/mL in water). Use polar aprotic solvents (DMSO, ethanol) for stock solutions. Stability tests under varying pH (4–9) and temperatures (4°C vs. −20°C) are recommended. Store lyophilized solids at −20°C with desiccants to prevent hydrolysis of the bromonaphthalene group .

Advanced Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal structures. Use variable-temperature NMR to probe conformational flexibility. For example, coalescence temperatures for thioether CH₂ signals can indicate rotational barriers. Cross-validate with DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers .

Q. What advanced catalytic strategies are applicable for modifying the bromonaphthalene moiety?

  • Methodological Answer :

  • Suzuki-Miyaura cross-coupling : Replace the bromine atom with aryl/heteroaryl groups using Pd(PPh₃)₄ (1–2 mol%) and arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc) .
  • Buchwald-Hartwig amination : Introduce amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos catalyst systems. Optimize ligand ratios (1:2 Pd:ligand) to suppress side reactions like debromination .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with enzyme targets (e.g., PPAR-α, based on structural analogs like WY-14643). Focus on the sulfanylacetic acid group’s hydrogen-bonding potential .
  • QSAR modeling : Train models with descriptors like LogP (predicted ~3.2) and topological polar surface area (TPSA: ~65 Ų) to correlate structure with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.